
Dimethylarsino
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylarsino is an organoarsenic compound with the formula C₂H₆As. It is a colorless liquid that is known for its toxicity and its use in various chemical applications. The compound consists of two methyl groups attached to an arsenic atom, making it a simple organoarsenic compound.
Vorbereitungsmethoden
Dimethylarsino can be synthesized through several methods. One common synthetic route involves the reaction of sodium dimethylarsenide with an appropriate halide. For example, the reaction of ortho-dichlorobenzene with sodium dimethylarsenide produces 1,2-bis(this compound)benzene . Another method involves the reaction of dimethylarsine with various organic compounds to form the desired product .
Analyse Chemischer Reaktionen
Dimethylarsino undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can be converted to its oxide form, such as this compound dioxide . Reduction reactions can involve the conversion of this compound to other organoarsenic compounds. Substitution reactions often involve the replacement of one of the methyl groups with another functional group, leading to the formation of different organoarsenic compounds .
Wissenschaftliche Forschungsanwendungen
Dimethylarsino has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a ligand in coordination chemistry to stabilize metal complexes with unusual oxidation states and coordination numbers . In biology and medicine, this compound derivatives, such as S-dimethylarsino-glutathione (darinaparsin), have shown promise as anticancer agents. Darinaparsin has been studied for its ability to induce apoptosis in leukemia cells and its potential use in treating various cancers .
Wirkmechanismus
The mechanism of action of dimethylarsino and its derivatives involves several molecular targets and pathways. For example, S-dimethylarsino-glutathione targets histone H3.3, leading to TRAIL-induced apoptosis in leukemia cells . Additionally, this compound compounds can induce ferroptosis, a type of programmed cell death characterized by intracellular iron accumulation and lipid peroxidation . These mechanisms highlight the compound’s potential as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Dimethylarsino can be compared to other similar organoarsenic compounds, such as 1,2-bis(this compound)benzene and trimethylarsine. 1,2-bis(this compound)benzene is a chelating ligand used in coordination chemistry, while trimethylarsine is another simple organoarsenic compound with three methyl groups attached to an arsenic atom . This compound is unique in its simplicity and its specific applications in both chemical and biological research.
Conclusion
This compound is a versatile organoarsenic compound with significant applications in chemistry, biology, and medicine. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for scientific research. The compound’s unique properties and mechanisms of action continue to be explored, offering promising avenues for future studies.
Eigenschaften
CAS-Nummer |
83636-34-4 |
|---|---|
Molekularformel |
C2H6As |
Molekulargewicht |
104.99 g/mol |
InChI |
InChI=1S/C2H6As/c1-3-2/h1-2H3 |
InChI-Schlüssel |
ZYMCGHKVJXMQRR-UHFFFAOYSA-N |
Kanonische SMILES |
C[As]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
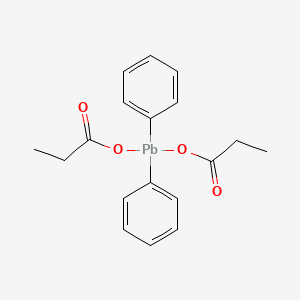
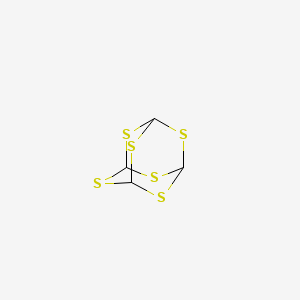
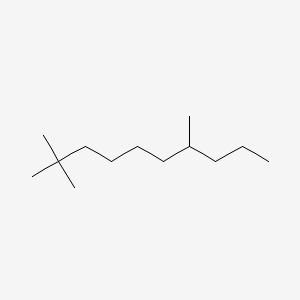


![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
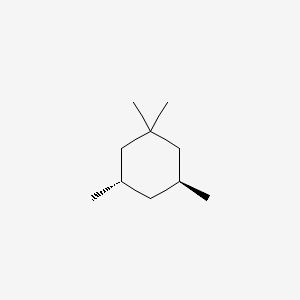
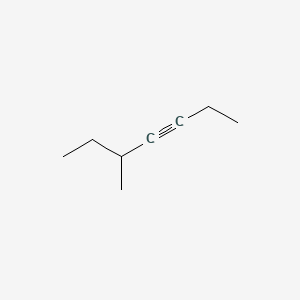
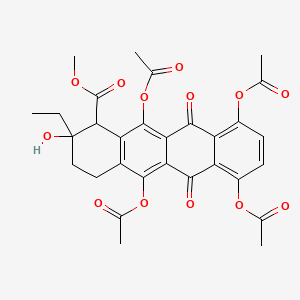
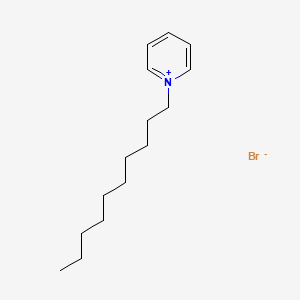
![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
